

Entrectinib In Vitro Cell Viability Assays: Application Notes and Protocols

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Compound of Interest

Compound Name: *Entrectinib*

Cat. No.: *B1684687*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro efficacy of **Entrectinib**, a potent and selective tyrosine kinase inhibitor, on cancer cell viability. The included methodologies, data presentation guidelines, and visual representations of signaling pathways are intended to support research and development efforts in oncology.

Introduction

Entrectinib is a targeted anticancer agent that inhibits tropomyosin receptor kinases (TRK) A, B, and C, as well as ROS1 and anaplastic lymphoma kinase (ALK).^{[1][2][3]} These kinases, when constitutively activated through genetic alterations such as gene fusions, can drive tumor growth and proliferation.^[1] **Entrectinib** functions by competing with ATP for the kinase binding site, thereby blocking downstream signaling cascades like the MAPK/ERK and PI3K/AKT pathways, ultimately leading to reduced cell proliferation and apoptosis.^{[1][4][5]} In vitro cell viability assays are fundamental in determining the potency of **Entrectinib**, typically by calculating the half-maximal inhibitory concentration (IC₅₀) in cancer cell lines harboring NTRK, ROS1, or ALK fusions.

Data Presentation: In Vitro Efficacy of Entrectinib

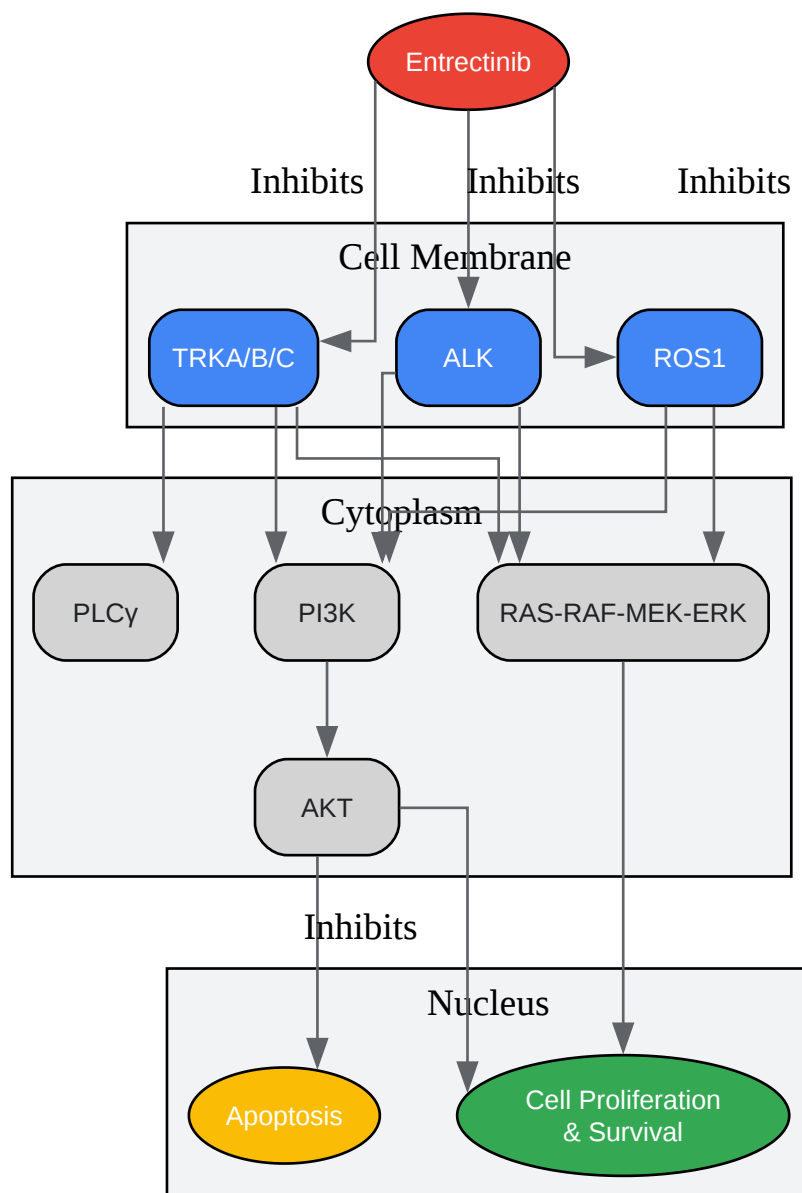
The following table summarizes the IC₅₀ values of **Entrectinib** in various cancer cell lines, demonstrating its potent anti-proliferative activity.

Cell Line	Cancer Type	Target	Assay Type	IC50 (nM)	Reference
KM12	Colorectal Carcinoma	TRKA (TPM3-NTRK1 fusion)	Not Specified	10	[6]
HCC78	Non-Small Cell Lung Cancer	ROS1 (SLC34A2-ROS1 fusion)	CCK-8	~20	[4]
Karpas-299	Anaplastic Large Cell Lymphoma	ALK	Not Specified	~30	[7] [8]
SR-786	Anaplastic Large Cell Lymphoma	ALK	Not Specified	~50	[7] [8]
NCI-N87	Gastric Cancer	NTRK1-3 high expression	Not Specified	Not Specified	[9]
AGS	Gastric Cancer	NTRK1-3 high expression	Not Specified	Not Specified	[9]
PC12	Pheochromocytoma	Not Specified	CCK-8	2300	[10]
HT22	Hippocampal Neurons	Not Specified	CCK-8	4200	[10]
SK-N-SH	Neuroblastoma	Not Specified	CCK-8	4300	[10]

Signaling Pathways and Experimental Workflow

Entrectinib Mechanism of Action

Entrectinib targets and inhibits the signaling of TRK, ROS1, and ALK receptor tyrosine kinases. The diagram below illustrates the downstream pathways affected by **Entrectinib**.

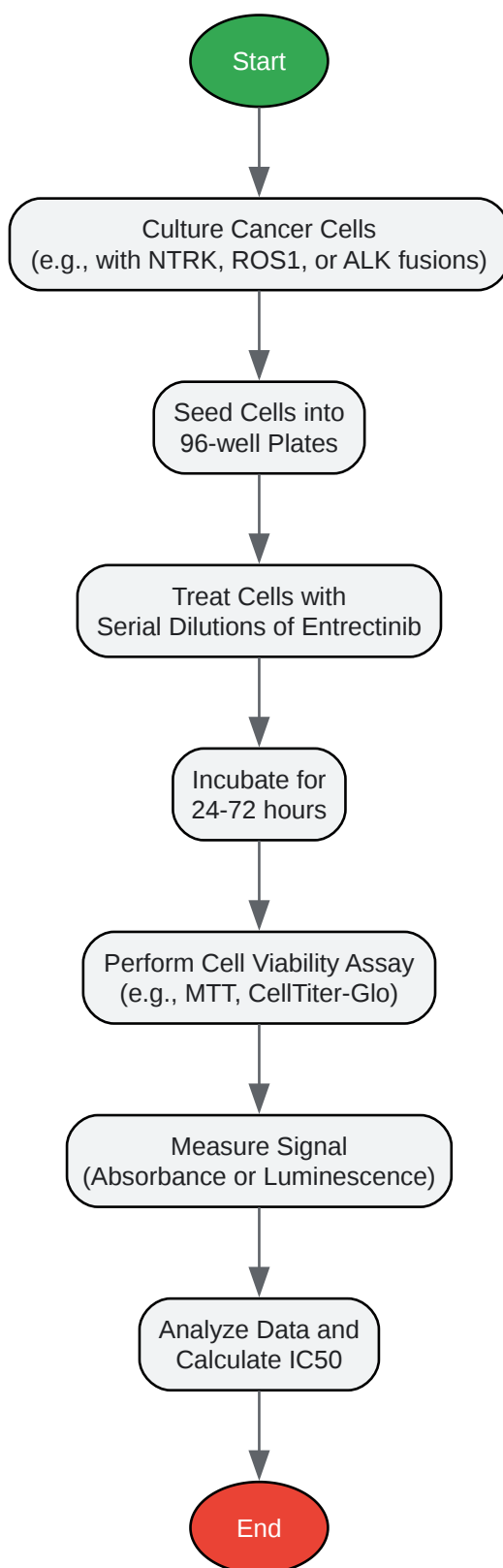


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Caption: **Entrectinib** inhibits TRK, ROS1, and ALK signaling pathways.

General Experimental Workflow for Cell Viability Assays

The following diagram outlines the typical workflow for assessing the effect of **Entrectinib** on cancer cell viability.



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Caption: Workflow for determining **Entrectinib**'s IC50 in cancer cells.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Materials:

- Cancer cell line of interest (e.g., harboring NTRK, ROS1, or ALK fusion)
- Complete cell culture medium
- **Entrectinib** stock solution (in DMSO)
- 96-well flat-bottom plates
- MTT solution (5 mg/mL in PBS, sterile-filtered)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Multichannel pipette
- Microplate reader (absorbance at 570 nm)

Protocol:

- Cell Seeding:
 - Harvest and count cells, ensuring viability is >90% by Trypan Blue exclusion.[\[11\]](#)
 - Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μ L of complete medium.[\[11\]](#)
 - Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[\[11\]](#)

- Drug Treatment:
 - Prepare serial dilutions of **Entrectinib** in complete medium. A common starting concentration is 10 μ M, with 1:3 or 1:10 serial dilutions.[\[11\]](#)
 - Include a vehicle control (DMSO) at the same final concentration as in the highest **Entrectinib** dilution.
 - Carefully remove the medium from the wells and add 100 μ L of the prepared **Entrectinib** dilutions or vehicle control.
 - Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[\[11\]](#)
- MTT Addition and Incubation:
 - After incubation, add 10 μ L of MTT solution to each well.
 - Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
- Solubilization and Measurement:
 - Carefully remove the medium containing MTT.
 - Add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
 - Incubate at room temperature in the dark for at least 2 hours, with gentle shaking to ensure complete solubilization.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the blank wells (medium only) from all other readings.
 - Calculate the percentage of cell viability for each **Entrectinib** concentration relative to the vehicle control.

- Plot the percentage of viability against the log of the **Entrectinib** concentration and determine the IC50 value using non-linear regression analysis.

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present.^[12]

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **Entrectinib** stock solution (in DMSO)
- Opaque-walled 96-well plates
- CellTiter-Glo® Reagent
- Multichannel pipette
- Luminometer

Protocol:

- Cell Seeding:
 - Follow the same procedure as for the MTT assay, but use opaque-walled plates suitable for luminescence measurements. Seed approximately 20,000 cells per well in 100 µL of medium.^[13]
- Drug Treatment:
 - Prepare and add serial dilutions of **Entrectinib** and a vehicle control as described for the MTT assay.

- Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.^[12]
- Assay Procedure:
 - Equilibrate the CellTiter-Glo® Reagent to room temperature.
 - Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
 - Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measurement:
 - Measure the luminescence of each well using a luminometer.
- Data Analysis:
 - Subtract the luminescence of the blank wells (medium only) from all other readings.
 - Calculate the percentage of cell viability for each **Entrectinib** concentration relative to the vehicle control.
 - Plot the percentage of viability against the log of the **Entrectinib** concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion

The protocols and data presented here provide a comprehensive guide for evaluating the in vitro efficacy of **Entrectinib**. The choice of assay and cell line should be guided by the specific research question and the genetic background of the cancer models being investigated. Consistent application of these methodologies will yield reliable and reproducible data to further elucidate the therapeutic potential of **Entrectinib**.

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